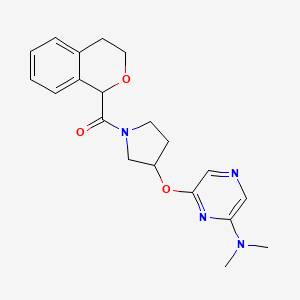

![molecular formula C16H21N5O2S2 B2580279 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide CAS No. 898462-39-0](/img/structure/B2580279.png)

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

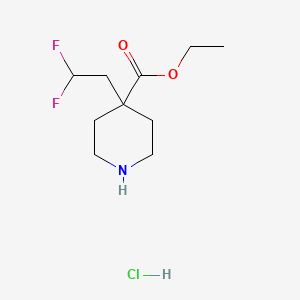

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C16H21N5O2S2 and its molecular weight is 379.5. The purity is usually 95%.

BenchChem offers high-quality 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Glutaminase Inhibition for Cancer Therapy

Compounds structurally related to 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide have been explored for their ability to inhibit kidney-type glutaminase (GLS), a promising target in cancer therapy. The derivative bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) has shown potent and selective allosteric inhibition of GLS. This inhibition attenuates the growth of cancer cells in vitro and in vivo, suggesting a potential therapeutic approach for tumors dependent on glutamine metabolism. The structure-activity relationship (SAR) studies of BPTES analogs, including modifications to improve drug-like properties and aqueous solubility, have identified compounds with similar potency and better solubility compared to BPTES, highlighting the significance of this chemical framework in developing anticancer agents (Shukla et al., 2012).

Antimicrobial and Antifungal Activities

The research on derivatives of 1,3,4-thiadiazole, a core structure in the compound , has demonstrated significant antimicrobial and antifungal activities. These derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal pathogens. The diversity of these compounds allows for the exploration of new treatments for infections resistant to conventional antibiotics. Some derivatives have shown promising activities against both Gram-positive and Gram-negative bacteria, as well as against Candida albicans, a common cause of fungal infections (Gouda et al., 2010).

Neuroprotective and Antidepressant Effects

The exploration of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has extended to the evaluation of their central nervous system (CNS) activity, revealing some compounds with notable antidepressant and anxiolytic properties. These findings indicate the potential of thiadiazole derivatives in treating mood disorders and anxiety, comparable in efficacy to established medications like Imipramine and Diazepam. The promising results suggest these compounds could offer new therapeutic options for CNS disorders, characterized by a favorable therapeutic index and minimal side effects (Clerici et al., 2001).

Antitubercular Agents

Further investigations into the thiadiazole scaffold have yielded compounds with outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These derivatives exhibit a highly selective antimycobacterial effect, showcasing the potential for developing new antitubercular agents. The compounds also displayed low toxicity in mammalian cell lines, indicating a promising safety profile for therapeutic use. This research underscores the versatility of the thiadiazole ring in designing compounds to tackle challenging infectious diseases (Karabanovich et al., 2016).

Propriétés

IUPAC Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S2/c1-16(2,3)18-13(23)17-14-19-20-15(25-14)24-10-12(22)21(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H2,17,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZUNYHVSOZSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580202.png)

![Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2580203.png)

![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2580205.png)

![Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2580207.png)

![7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2580212.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580218.png)